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Introduction
Entrectinib (Rozlytrek®) is a potent, orally available inhibitor of the tyrosine kinases TRKA/B/C,

ROS1, and ALK, which are encoded by the neurotrophic tyrosine receptor kinase (NTRK1/2/3),

ROS1, and ALK genes, respectively.[1] It is approved for the treatment of patients with solid

tumors that have an NTRK gene fusion and for patients with metastatic ROS1-positive non-

small cell lung cancer (NSCLC).[1][2] While entrectinib demonstrates significant clinical

efficacy, the development of acquired resistance is a major clinical challenge that ultimately

limits its long-term benefit.[3][4]

Understanding the molecular mechanisms that drive entrectinib resistance is crucial for

developing next-generation inhibitors and rational combination therapies. In vitro models,

specifically entrectinib-resistant cancer cell lines, are indispensable tools for this research.

These models allow for the detailed investigation of resistance mechanisms, the screening of

novel therapeutic agents, and the validation of strategies to overcome resistance.

This document provides detailed protocols for the establishment of entrectinib-resistant cell

lines via chronic drug exposure and for the subsequent characterization of their resistance

phenotype and underlying molecular mechanisms.
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Mechanisms of Acquired Entrectinib Resistance
Acquired resistance to entrectinib can be broadly categorized into two main types: on-target

alterations and the activation of bypass signaling pathways.

On-Target Resistance: This involves the acquisition of secondary mutations within the kinase

domain of the target protein (e.g., NTRK1, ROS1), which prevents effective binding of

entrectinib.[4][5] Common mutations include the G595R and G667C in NTRK1 and G623R in

NTRK3.[4][6][7]

Bypass Signaling Activation: Cancer cells can develop resistance by activating alternative

signaling pathways that promote cell survival and proliferation, thereby bypassing the need

for the inhibited TRK/ROS1/ALK signaling.[8][9] Key bypass pathways identified in

entrectinib resistance include:

RAS-RAF-MEK-ERK (MAPK) Pathway: Activation of this pathway, often through mutations

like KRAS G12C, can sustain downstream signaling despite entrectinib treatment.[3][10]

PI3K-AKT Pathway: Upregulation of PI3K/AKT signaling is another common bypass

mechanism.[8]

MET Amplification: Amplification of the MET gene can lead to MET-driven activation of

downstream pathways, conferring resistance.[9][11]

IGF1R Signaling: Increased phosphorylation and activation of the Insulin-like Growth

Factor 1 Receptor (IGF1R) pathway has also been implicated.[8]

Below are diagrams illustrating these resistance mechanisms.
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Caption: On-target resistance via kinase domain mutations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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